N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
Description
N-[2-(1H-Indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and a carboxamide-linked indole moiety. Its structure combines pharmacophoric elements known to interact with neurotransmitter receptors (e.g., serotonin receptors) and enzymes. The indole group may confer affinity for receptors like 5-HT₁A or TRPV1, while the 4-methoxyphenyl-piperazine moiety is common in ligands targeting serotonin and dopamine receptors .
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25N5O3/c1-30-19-5-3-18(4-6-19)26-10-12-27(13-11-26)22(29)24-15-21(28)25-17-2-7-20-16(14-17)8-9-23-20/h2-9,14,23H,10-13,15H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
BNSDYVNKRBDRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Piperazine-1-carboxamide Intermediate
4-(4-Methoxyphenyl)piperazine reacts with triphosgene in dichloromethane (DCM) to generate the corresponding isocyanate, which is quenched with ammonium hydroxide to yield 4-(4-methoxyphenyl)piperazine-1-carboxamide.
Reaction Conditions :
Step 2: Synthesis of N-(2-Oxoethyl)indole-5-amine
1H-Indol-5-amine undergoes nucleophilic acyl substitution with ethyl glyoxylate in tetrahydrofuran (THF), catalyzed by p-toluenesulfonic acid (PTSA). The product is hydrolyzed to N-(2-oxoethyl)-1H-indol-5-amine.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PTSA | THF | 50 | 6 | 72 |
| H₂SO₄ | EtOH | 25 | 12 | 58 |
Step 3: Final Amide Coupling
The piperazine-1-carboxamide intermediate is coupled with N-(2-oxoethyl)-1H-indol-5-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Critical Parameters :
One-Pot Approach
A streamlined method combines Steps 2 and 3 using in situ activation of the carboxylic acid (from ethyl glyoxylate hydrolysis) with EDC/HOBt. This reduces purification steps but requires precise stoichiometry.
Advantages :
-
Total yield: 62%.
-
Purity: ≥90% (HPLC).
Reaction Optimization
Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 92 |
| DCM | 8.9 | 42 | 85 |
| THF | 7.6 | 35 | 78 |
DMF maximizes solubility of intermediates and coupling efficiency.
Temperature Effects
| Temp (°C) | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|
| 25 | 16 | 5 |
| 40 | 8 | 12 |
| 0 | 24 | <1 |
Low temperatures minimize racemization and byproducts.
Purification and Characterization
Chromatography Conditions
-
Column : Silica gel (230–400 mesh).
-
Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient).
-
Retention Factor (Rf) : 0.45 (TLC, ethyl acetate/hexane 1:1).
Spectroscopic Data
-
NMR (DMSO-d₆) : δ 10.21 (s, 1H, indole NH), 8.12 (d, J = 8.4 Hz, 1H), 6.85–6.79 (m, 4H, aromatic), 3.74 (s, 3H, OCH₃).
Challenges and Solutions
Regioselectivity in Indole Functionalization
Piperazine Ring Stability
-
Issue : Degradation under acidic conditions.
-
Mitigation : Neutral pH during coupling and avoidance of strong acids.
Scalability and Industrial Relevance
Emerging Alternatives
-
Enzymatic Coupling : Lipase-mediated amidation reduces reagent waste (pilot-scale yield: 58%).
-
Flow Chemistry : Continuous processing improves reproducibility (residence time: 30 min).
Chemical Reactions Analysis
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its potential anticancer properties . Research has demonstrated that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer effects of related indole derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a potential pathway for developing new anticancer therapies .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity . Indole derivatives are known to possess antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections.
Case Study: Antibacterial Testing
In a recent study, a series of indole-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains . These findings highlight the potential of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide as a lead compound in antibiotic development.
Neuropharmacological Applications
Emerging research suggests that this compound may have implications in neuropharmacology , particularly concerning its effects on neurotransmitter systems. Indole derivatives are often linked to modulation of serotonin receptors, which are crucial in treating mood disorders.
Case Study: Serotonin Receptor Interaction
A study focusing on the interaction of indole compounds with serotonin receptors found that certain derivatives could act as agonists or antagonists, influencing serotonin signaling pathways. This indicates potential therapeutic applications for mood disorders and anxiety .
Mechanistic Insights into Drug Action
Understanding the mechanism of action is crucial for developing effective therapeutics. Research has indicated that this compound may inhibit specific enzymes involved in cellular signaling pathways.
Case Study: Enzyme Inhibition
Investigations into the compound's ability to inhibit phospholipase A2 enzymes revealed that it could interfere with lipid metabolism, providing insights into its role in drug-induced toxicity and therapeutic efficacy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to assess the viability of any new drug candidate. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including reasonable absorption and distribution profiles.
Case Study: Toxicological Assessment
Research evaluating the toxicological profile of similar indole derivatives found low toxicity levels at therapeutic doses, which supports the safety of using such compounds in clinical settings .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play a role in its biological activities . The compound may also inhibit certain enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
Core Piperazine-Carboxamide Derivatives
Piperazine-carboxamide derivatives vary in substituents on the piperazine ring and the carboxamide-linked groups, leading to divergent biological activities. Key examples include:
Key Observations :
- Indole vs. Indazole/Pyridinyl : The indole group in the target compound may enhance interactions with serotonin receptors compared to indazole (CPIPC) or pyridinyl derivatives .
- Methoxyphenyl vs. Halogenated Phenyl : The 4-methoxyphenyl group (target compound) could improve metabolic stability over fluorophenyl (Compound 43) or chlorophenyl (A4–A6) groups .
Comparison with Other Compounds
Receptor Binding and Selectivity
Key Insights :
- 5-HT₁A Antagonism : The target compound’s methoxyphenyl-piperazine moiety aligns with p-MPPI’s 5-HT₁A antagonism, but the indole group may confer additional selectivity .
- TRPV1 Modulation : Indole derivatives like CPIPC show TRPV1 activity, suggesting the target compound could share this profile .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| A3 () | 196.5–197.8 | 57.3 | >95 |
| A4 () | 197.9–199.6 | 45.2 | >95 |
| CPIPC () | Not reported | 69 (synthetic yield) | 99 |
| Compound 43 () | Not reported | 74 | 95.5 |
Biological Activity
The compound N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that combines features of piperazine and indole, two moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing piperazine and indole structures exhibit significant anticancer activities. For instance, research has shown that similar piperazine derivatives can induce cell death in cancer cells through mechanisms such as necroptosis and apoptosis. The compound may share these properties due to its structural similarities.
Case Study: LQFM018
A related compound, LQFM018 , demonstrated necroptotic signaling in K562 leukemic cells. The study found that LQFM018 increased the expression of TNF-R1 and mRNA levels of CYLD while showing no involvement in caspase-3 and -8 activation. This suggests a potential pathway for inducing cell death that could be relevant for this compound as well .
Binding Affinity
The compound's structure suggests potential binding to various receptors, including aminergic receptors. Piperazine derivatives are known for their ability to interact with dopamine receptors, which play a critical role in neuropharmacology. Studies indicate that modifications in the piperazine ring can enhance binding affinity, potentially leading to improved therapeutic efficacy in treating neurological disorders .
Antimicrobial Activity
Indole derivatives have been reported to exhibit antimicrobial properties. The presence of the indole moiety in this compound may confer similar activity against various bacterial strains, making it a candidate for further investigation in antimicrobial therapy .
Necroptosis Induction
As highlighted in the case study of LQFM018, necroptosis is a regulated form of necrosis that can be triggered by specific signaling pathways. The compound's ability to modulate these pathways may provide insights into its potential use in cancer therapy.
Interaction with Bcl-2 Family Proteins
Research indicates that compounds with similar structures can interact with Bcl-2 family proteins, which are crucial regulators of apoptosis. This interaction could lead to the inhibition of anti-apoptotic signals, promoting cell death in cancerous cells .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide, and how can purity be maximized?
- Methodology :
- Step 1 : Start with nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and ethyl chloroacetate to form the piperazine-1-carboxamide backbone .
- Step 2 : Introduce the indole-5-amine moiety via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
- Step 3 : Optimize reaction parameters:
- Temperature : 0–5°C for coupling to minimize side reactions.
- Solvent : Anhydrous DMF or dichloromethane for solubility and stability .
- Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol to achieve >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm; indole NH at δ 10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ calculated for C₂₂H₂₄N₅O₃: 430.1874) .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Q. What in vitro assays are suitable for initial biological screening?
- Screening Protocol :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assay .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors due to piperazine’s CNS affinity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of biological activity?
- SAR Strategies :
- Substituent Variation : Compare analogs with modified indole (e.g., 5- vs. 6-substitution) or methoxyphenyl groups (Table 1) .
- Activity Trends :
| Substituent (R) | hCA II IC₅₀ (nM) | Cytotoxicity (HeLa IC₅₀, μM) |
|---|---|---|
| 4-Methoxyphenyl (parent) | 12.3 | 8.7 |
| 4-Chlorophenyl | 9.5 | 6.2 |
| 2-Fluorophenyl | 18.6 | 12.4 |
| Data from analogs in |
- Key Insight : Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition but may increase cytotoxicity .
Q. What mechanistic studies elucidate the compound’s interaction with carbonic anhydrase isoforms?
- Methods :
- Kinetic Analysis : Measure Kₘ and Vₘₐₓ variations to determine inhibition mode (competitive vs. non-competitive) .
- Molecular Docking : Use AutoDock Vina to model ligand binding in hCA II’s active site (PDB: 3KS3). Focus on Zn²⁺ coordination and hydrophobic pocket interactions .
- Mutagenesis : Replace key residues (e.g., Thr199) to validate binding hypotheses .
Q. How can contradictions in biological data across studies be resolved?
- Case Example : Discrepancies in cytotoxicity IC₅₀ values (e.g., 8.7 μM vs. 15.2 μM in HeLa):
- Factors to Assess :
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound stability .
- Cell Passage Number : Higher passages may reduce sensitivity .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., apoptosis via Annexin V) .
Q. What computational tools predict off-target effects or pharmacokinetic properties?
- Pipeline :
- ADMET Prediction : SwissADME for bioavailability, CYP450 inhibition risk .
- Off-Target Profiling : PASS Online tool to identify potential interactions with kinases or GPCRs .
- MD Simulations : GROMACS for assessing blood-brain barrier permeability (critical for CNS-targeted analogs) .
Data Contradiction Analysis Example
Issue : Variability in hCA I inhibition (IC₅₀ = 25 nM vs. 120 nM in two studies).
Root Cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
